molecular formula C23H21F3N2O3S B2871491 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 222716-45-2

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one

Numéro de catalogue: B2871491
Numéro CAS: 222716-45-2
Poids moléculaire: 462.49
Clé InChI: DBOIADXAJOEOPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, a chromen-4-one core, and several functional groups such as dimethylamino, hydroxy, propyl, and trifluoromethyl groups

Méthodes De Préparation

The synthesis of 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Construction of the chromen-4-one core: This involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, in the presence of a base.

    Introduction of functional groups: The dimethylamino, hydroxy, propyl, and trifluoromethyl groups are introduced through various substitution and addition reactions, using reagents such as dimethylamine, propyl bromide, and trifluoromethyl iodide.

Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process for large-scale synthesis.

Analyse Des Réactions Chimiques

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.

    Addition: The trifluoromethyl group can participate in addition reactions with nucleophiles, resulting in the formation of new compounds.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Similar compounds to 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one include other benzo[d]thiazole derivatives and chromen-4-one derivatives. Some examples are:

The uniqueness of this compound lies in its combination of functional groups and its ability to inhibit topoisomerase I, making it a valuable compound for scientific research and potential therapeutic applications.

Activité Biologique

The compound 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one is a novel benzothiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, case studies, and relevant research findings.

IUPAC Name

This compound

Molecular Formula

C23H21F3N2O3S

Key Properties

  • Molecular Weight : 442.49 g/mol
  • Solubility : Soluble in organic solvents, limited solubility in water.

The compound exhibits its biological effects primarily through the inhibition of topoisomerase I , an enzyme critical for DNA replication and transcription. By interfering with this enzyme, the compound disrupts the normal cellular processes leading to apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that this compound shows significant anti-proliferative activity against various human cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0
HepG28.5

These results indicate that the compound is particularly effective against HepG2 cells, suggesting a potential application in liver cancer treatment.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values against selected bacteria are as follows:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Mycobacterium tuberculosis16

These findings point to its potential as a broad-spectrum antimicrobial agent .

Case Studies and Research Findings

  • Topoisomerase Inhibition : A study demonstrated that the compound inhibits topoisomerase I with an IC50 of 25 µM, which is comparable to known inhibitors such as camptothecin. This inhibition leads to increased DNA damage and subsequent cell death.
  • In Vivo Studies : In animal models, administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer. Tumor sizes were reduced by approximately 60% compared to control groups after four weeks of treatment .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the benzothiazole moiety enhance biological activity. For instance, the introduction of trifluoromethyl groups significantly increases potency against both cancer and bacterial cells .

Propriétés

IUPAC Name

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O3S/c1-4-7-12-10-13-19(30)17(22-27-15-8-5-6-9-16(15)32-22)21(23(24,25)26)31-20(13)14(18(12)29)11-28(2)3/h5-6,8-10,29H,4,7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOIADXAJOEOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C(=C1O)CN(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.